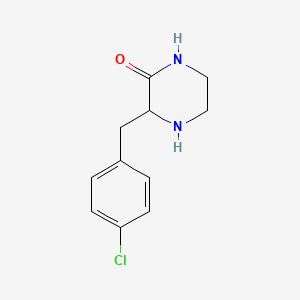
3-(4-Chloro-benzyl)-piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(4-Chlorobenzyl)piperazin-2-one is a chiral compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a 4-chlorobenzyl group attached to the piperazine ring. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(4-Chlorobenzyl)piperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperazine ring, which can be derived from ethylenediamine and diethylene glycol.
Chlorobenzylation: The piperazine ring is then subjected to chlorobenzylation using 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods: In an industrial setting, the production of ®-3-(4-Chlorobenzyl)piperazin-2-one may involve continuous flow processes to enhance yield and purity. The use of automated systems for chiral resolution can also improve efficiency and scalability.
Types of Reactions:
Oxidation: ®-3-(4-Chlorobenzyl)piperazin-2-one can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium azide or potassium cyanide.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Azido or cyano derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-3-(4-Chlorobenzyl)piperazin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may modulate receptor activity, leading to changes in cellular signaling pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
(S)-3-(4-Chlorobenzyl)piperazin-2-one: The enantiomer of the compound, which may have different pharmacological properties.
4-Chlorobenzylpiperazine: A structurally related compound without the chiral center.
N-Benzylpiperazine: Another piperazine derivative with a benzyl group instead of a chlorobenzyl group.
Uniqueness: ®-3-(4-Chlorobenzyl)piperazin-2-one is unique due to its chiral nature and the presence of the 4-chlorobenzyl group, which can impart specific pharmacological properties. Its enantiomer, (S)-3-(4-Chlorobenzyl)piperazin-2-one, may exhibit different biological activities, highlighting the importance of chirality in drug design.
Propriétés
Formule moléculaire |
C11H13ClN2O |
|---|---|
Poids moléculaire |
224.68 g/mol |
Nom IUPAC |
3-[(4-chlorophenyl)methyl]piperazin-2-one |
InChI |
InChI=1S/C11H13ClN2O/c12-9-3-1-8(2-4-9)7-10-11(15)14-6-5-13-10/h1-4,10,13H,5-7H2,(H,14,15) |
Clé InChI |
RQKVGBBTWCXFET-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)C(N1)CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


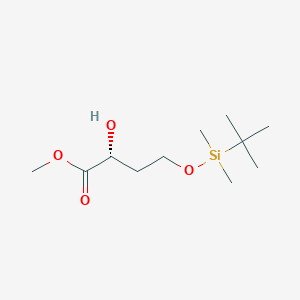
![6,8-Dibromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13682386.png)
![6-(Bromomethyl)-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13682400.png)
![8-Cbz-2-methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B13682405.png)
![6-Chloro-2-(1,3-dimethyl-4-pyrazolyl)-7-[4-(2-pyrazinylmethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B13682406.png)

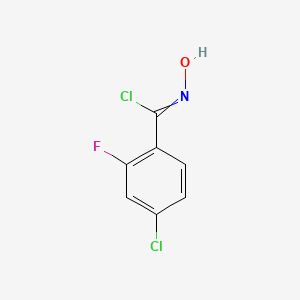
![Methyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13682433.png)
![3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoic Acid](/img/structure/B13682443.png)
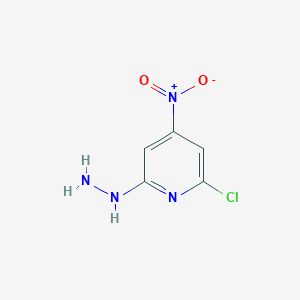
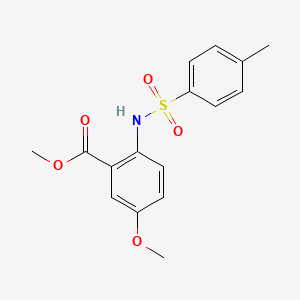
![tert-Butyl (R)-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]acetate](/img/structure/B13682460.png)
![2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13682464.png)

